molecular formula C15H14ClNO3 B3604343 N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenyl)acetamide

N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B3604343
M. Wt: 291.73 g/mol
InChI Key: NFQRAOAGEVHPQA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a chloro-substituted hydroxyphenyl group and a methoxyphenyl group attached to an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxyaniline and 2-methoxyphenylacetic acid.

    Amidation Reaction: The 5-chloro-2-hydroxyaniline is reacted with 2-methoxyphenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Potential use in drug development for various therapeutic applications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenyl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)-2-(2-methoxyphenyl)acetamide: Lacks the chloro substitution, which may affect its biological activity and chemical reactivity.

    N-(5-chloro-2-hydroxyphenyl)-2-phenylacetamide: Lacks the methoxy substitution, which may influence its solubility and interaction with biological targets.

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenyl)acetamide is unique due to the presence of both chloro and methoxy substituents, which can significantly influence its chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-20-14-5-3-2-4-10(14)8-15(19)17-12-9-11(16)6-7-13(12)18/h2-7,9,18H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQRAOAGEVHPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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